molecular formula C7H14O6 B125871 3-O-Methyl-D-glucopyranose CAS No. 3370-81-8

3-O-Methyl-D-glucopyranose

Cat. No. B125871
CAS RN: 3370-81-8
M. Wt: 194.18 g/mol
InChI Key: SCBBSJMAPKXHAH-QTSLKERKSA-N
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Description

3-O-Methyl-D-glucopyranose is a methylated glucose . It is a non-metabolizable hexose involved in the interference of glucose metabolism . It is used to study hexose translocation across the blood-brain interface via infusing into one internal carotid artery .


Synthesis Analysis

The synthesis of 3-O-Methyl-alpha-D-glucopyranose can be achieved through the methylation of alpha-D-glucopyranose at the 3-OH position.


Molecular Structure Analysis

The molecular structure of 3-O-Methyl-D-glucopyranose can be found in various databases . The molecular formula is C7H14O6 .


Chemical Reactions Analysis

3-O-Methyl-D-glucopyranose has been used in various studies. For example, it has been used to measure responses of jejunal and ileal short circuit currents to determine maximal transport capacity and carrier affinity in a study to assess intestinal glucose transport in rats with diabetes mellitus .


Physical And Chemical Properties Analysis

The molecular weight of 3-O-Methyl-D-glucopyranose is 194.18 g/mol . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Diabetes Mellitus Research

3-O-Methyl-D-glucopyranose has been used to assess intestinal glucose transport in rats with diabetes mellitus. By measuring responses of jejunal and ileal short circuit currents, researchers can determine the maximal transport capacity and carrier affinity . This application is crucial for understanding how diabetes affects glucose absorption and could lead to new treatments or management strategies for the disease.

Glucose Analogue for Transport Studies

As a non-metabolizable glucose analogue, 3-O-Methyl-D-glucopyranose serves as a passive carrier-mediated transporter. This property makes it an ideal compound for studying glucose transport mechanisms across cell membranes without the interference of metabolic processes .

Ornithine Decarboxylase Expression

In cellular biology, 3-O-Methyl-D-glucopyranose has been utilized to investigate the expression of ornithine decarboxylase in LLC-PK1 cells. This enzyme is pivotal in the polyamine biosynthesis pathway, which is essential for cell proliferation and differentiation .

Glycosylation Reactions

Due to its structural similarity to glucose, 3-O-Methyl-D-glucopyranose is a valuable substrate in glycosylation reactions. It can be used to synthesize various glycoconjugates, which are important for studying carbohydrate-protein interactions and developing glycosylated pharmaceuticals .

Carbohydrate Research

This compound is also significant in fundamental carbohydrate research. It can be used to study carbohydrate chemistry and explore the properties and reactions of monosaccharides, which are the building blocks of more complex carbohydrates .

Drug Delivery Systems

Researchers are exploring the use of 3-O-Methyl-D-glucopyranose in drug delivery systems. Its ability to interact with glucose transporters could potentially be harnessed to improve the delivery of therapeutic agents to specific tissues or organs .

Nutritional Studies

Finally, 3-O-Methyl-D-glucopyranose may have applications in nutritional studies. Its impact on glucose absorption and metabolism can provide insights into how different sugars affect human health and can inform dietary recommendations .

Safety And Hazards

When handling 3-O-Methyl-D-glucopyranose, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and keep the container tightly closed .

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBSJMAPKXHAH-QTSLKERKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methyl-D-glucopyranose

CAS RN

3370-81-8
Record name D-Glucoyranose, 3-O-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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